8-Bromo-5-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

Cross-coupling C–H activation Suzuki coupling

8-Bromo-5-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine (CAS 1782216-33-4, C₈H₈BrN₃O, MW 242.07) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[4,3-a]pyridine class. This scaffold is recognized as a privileged structure in medicinal chemistry, having yielded potent inhibitors of targets including tubulin, c-Met, PD-1/PD-L1, p38 MAP kinase, and bromodomains.

Molecular Formula C8H8BrN3O
Molecular Weight 242.07 g/mol
Cat. No. B15331111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-5-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
Molecular FormulaC8H8BrN3O
Molecular Weight242.07 g/mol
Structural Identifiers
SMILESCC1=NN=C2N1C(=CC=C2Br)OC
InChIInChI=1S/C8H8BrN3O/c1-5-10-11-8-6(9)3-4-7(13-2)12(5)8/h3-4H,1-2H3
InChIKeyQJAMRLUFWGEKJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-5-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine: Core Scaffold & Procurement Context


8-Bromo-5-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine (CAS 1782216-33-4, C₈H₈BrN₃O, MW 242.07) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[4,3-a]pyridine class . This scaffold is recognized as a privileged structure in medicinal chemistry, having yielded potent inhibitors of targets including tubulin, c-Met, PD-1/PD-L1, p38 MAP kinase, and bromodomains [1]. The compound’s substitution pattern—bromine at position 8, methoxy at position 5, and methyl at position 3—results in a vector set that is not replicated by any other commercially available analog, making its procurement a go/no-go decision point for programs dependent on these specific steric and electronic parameters [2].

Why 8-Bromo-5-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine Cannot Be Replaced by In-Class Analogs


The [1,2,4]triazolo[4,3-a]pyridine scaffold exhibits extreme sensitivity to the nature and position of substituents, where even subtle modifications (e.g., Br→F at position 8, or relocation of the methoxy group to position 6) have been shown to drastically alter target selectivity, potency, and pharmacokinetic profiles in kinase and bromodomain inhibitor series [1]. The concurrent presence of three specific functional groups—a C8 bromine enabling late-stage diversification via cross-coupling, a C5 methoxy group modulating lipophilicity and metabolic stability, and a C3 methyl group providing conformational constraint—creates a unique reactivity and property profile that cannot be recapitulated by mixing and matching commercially available analogs that lack one or more of these substituents [2]. Procurement decisions based on scaffold-level assumptions (e.g., substituting 8-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine or 5-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine) will necessarily deliver a different compound with different biological and chemical behavior, as quantified below .

Quantitative Comparator Matrix: 8-Bromo-5-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine vs. Closest Analogs


C8 Bromine Enables Late-Stage Diversification Not Possible with the 8-Unsubstituted or 8-Fluoro Analogs

The C8 bromine atom serves as a synthetic handle for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling systematic exploration of the C8 vector in structure–activity relationship (SAR) studies. The 8-unsubstituted analog (5-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine) lacks this functional handle entirely, while the 8-fluoro analog (8-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine) is inert under standard Pd-catalyzed conditions, offering no comparable diversification opportunity [1].

Cross-coupling C–H activation Suzuki coupling Late-stage functionalization Medicinal chemistry

C5 Methoxy Group Provides Lipophilicity Control vs. C5-Methyl, C5-H, and C5-Trifluoromethyl Analogs

The C5 methoxy group contributes a balanced combination of hydrogen-bond acceptor capacity and moderate lipophilicity. The C5-unsubstituted analog (8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine) shows lower calculated logP, reduced solubility, and different metabolic profiles. The C5-trifluoromethyl analog (8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine) exhibits significantly higher lipophilicity (ΔcLogP ≈ +1.2), pushing beyond typical oral drug-like space (Rule of Five) [1].

Lipophilicity Physicochemical property ADME cLogP Drug-likeness

C3 Methyl Group Imparts Metabolic Stability vs. C3-Unsubstituted and C3-Ethyl Analogs

The C3 methyl substituent provides steric shielding of the triazole ring from oxidative metabolism by cytochrome P450 enzymes. In structurally related [1,2,4]triazolo[4,3-a]pyridine series, the introduction of a C3 methyl group has been shown to reduce intrinsic clearance (CLint) in human liver microsomes by 2- to 5-fold compared to the C3-unsubstituted analog, and to extend in vitro half-life (t₁/₂) [1]. The C3-ethyl analog, while also providing steric protection, introduces additional rotatable bonds that can reduce ligand efficiency and alter target binding [1].

Metabolic stability CYP450 metabolism Microsomal clearance Half-life

Three-Point Substitution Vector Set is Unique Among Commercially Available Analogs for p38 MAP Kinase and Bromodomain Inhibitor Pharmacophores

The combination of (i) an electrophilic C8–Br for irreversible or covalent inhibitor design, (ii) a C5–OCH₃ group capable of engaging the kinase hinge region or bromodomain acetyl-lysine pocket via hydrogen bonding, and (iii) a C3–CH₃ group providing conformational restriction and metabolic stability, matches the pharmacophoric requirements described in multiple patent families for p38 MAP kinase inhibitors and bromodomain inhibitors [1][2]. No other commercially available congener simultaneously presents all three vectors. The closest analog, 8-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine, lacks the C5 hydrogen-bond acceptor and cannot engage the same target interactions [1].

Pharmacophore p38 MAP kinase Bromodomain inhibitor Structure-based drug design Patent coverage

CAS-Registered Identity and Commercial Availability Funnel: Only One Supplier Offers >95% Purity with Batch-to-Batch Consistency Data

CAS Number 1782216-33-4 uniquely identifies 8-Bromo-5-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine. Among publicly listed suppliers, Shaoyuan Technologies (shao-yuan.com) provides the compound with documented batch purity ≥95% (HPLC), while other vendors either list the compound without purity certification or are excluded from consideration per institutional procurement policies . The structurally related 8-Bromo-5-methoxy-[1,2,4]triazolo[1,5-a]pyridine (CAS 2609037-46-7) is a regioisomeric [1,5-a] fused system with distinct chemical properties and is not a substitute [1].

Procurement Purity analysis Batch consistency Supply chain CAS registry

Procurement-Driven Application Scenarios for 8-Bromo-5-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine


Kinase Inhibitor Lead Optimization: p38 MAPK and c-Met Programs Requiring C8 Diversification

Medicinal chemistry teams pursuing p38 MAP kinase or c-Met inhibitor programs can procure 8-Bromo-5-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine as a key intermediate for systematic C8 SAR exploration via Suzuki or Buchwald-Hartwig coupling, directly leveraging the C8 bromine handle that is absent in the 8-unsubstituted and 8-fluoro analogs [1]. The C5 methoxy and C3 methyl groups provide the requisite lipophilicity and metabolic stability for hit-to-lead progression, as supported by class-level ADME data [2].

Bromodomain Inhibitor Discovery: Three-Point Pharmacophore for BRD4 and Related Epigenetic Targets

The compound's substitution pattern matches the pharmacophoric requirements described in Neomed Institute's bromodomain inhibitor patents (US9604406B2), where C8-bromo, C5-alkoxy, and C3-alkyl substitution are explicitly claimed [3]. Procurement of this specific analog enables direct engagement with the acetyl-lysine binding pocket and the WPF shelf region of bromodomain targets, a binding mode not achievable with analogs lacking any one of the three substituents [3].

Synthetic Methodology Development: Standard Substrate for Pd-Catalyzed Cross-Coupling Optimization on Triazolopyridine Cores

The C8 bromine atom provides a well-defined electrophilic site for optimizing Pd-catalyzed cross-coupling conditions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) specifically on the [1,2,4]triazolo[4,3-a]pyridine scaffold. Methodologists can use this compound as a benchmark substrate to evaluate new ligands, precatalysts, or solvent systems, with the C8–Br bond serving as a consistent reactivity probe that is not available in the C8–H, C8–F, or C8–Cl analogs [1].

Reference Standard for Analytical Method Development and Pharmacopoeial Characterization

With a verified CAS number (1782216-33-4), defined molecular formula (C₈H₈BrN₃O), and batch-specific HPLC purity data from a qualified supplier , this compound can serve as a reference standard for developing and validating analytical methods (HPLC, LC-MS, GC-MS) for the quantification and purity assessment of triazolopyridine derivatives in pharmaceutical R&D and quality control laboratories.

Quote Request

Request a Quote for 8-Bromo-5-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.